2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine
CAS No.: 936074-78-1
Cat. No.: VC15443344
Molecular Formula: C32H31F3N2O2
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 936074-78-1 |
|---|---|
| Molecular Formula | C32H31F3N2O2 |
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | 2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine |
| Standard InChI | InChI=1S/C32H31F3N2O2/c1-22-7-12-27(13-8-22)36-17-18-37(28-14-9-23(2)10-15-28)31(36)25-11-16-29(30(20-25)38-3)39-21-24-5-4-6-26(19-24)32(33,34)35/h4-16,19-20,31H,17-18,21H2,1-3H3 |
| Standard InChI Key | SBDBZQHHUHBPNV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCN(C2C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(F)(F)F)OC)C5=CC=C(C=C5)C |
Introduction
Chemical Identity and Structural Characteristics
2-(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1,3-bis(4-methylphenyl)imidazolidine is a polycyclic organic molecule featuring an imidazolidine core substituted with aromatic and trifluoromethyl groups. Its molecular formula is C₃₂H₃₁F₃N₂O₂, with a molecular weight of 532.6 g/mol. The IUPAC name reflects its intricate substituent arrangement: 2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine.
Molecular Architecture
The compound’s structure comprises:
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A central imidazolidine ring (a five-membered saturated heterocycle with two nitrogen atoms).
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Two para-methylphenyl groups attached to the imidazolidine nitrogens.
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A 3-methoxy-4-benzyloxy phenyl substituent, where the benzyl group is further modified with a trifluoromethyl (-CF₃) moiety at the meta position.
The trifluoromethyl group enhances lipophilicity and metabolic stability, common traits in bioactive molecules .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 936074-78-1 | |
| Molecular Formula | C₃₂H₃₁F₃N₂O₂ | |
| Molecular Weight | 532.6 g/mol | |
| IUPAC Name | 2-[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-1,3-bis(4-methylphenyl)imidazolidine |
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic reactions, typically employing strategies to construct the imidazolidine core and introduce aromatic substituents.
Core Formation
The imidazolidine ring is synthesized via cyclocondensation of 1,2-diamines with carbonyl compounds. For example, reacting ethylene diamine derivatives with ketones or aldehydes under acidic or basic conditions yields the saturated ring.
Substituent Attachment
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Benzyloxy Group Installation: A Mitsunobu reaction or nucleophilic aromatic substitution attaches the 3-(trifluoromethyl)benzyloxy group to the methoxyphenyl precursor .
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Para-Methylphenyl Incorporation: Buchwald–Hartwig amination or Ullmann coupling links the aryl groups to the imidazolidine nitrogens .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Ethylene diamine, ketone, HCl | 65% |
| 2 | Mitsunobu Reaction | DIAD, PPh₃, THF | 78% |
| 3 | Buchwald–Hartwig Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 82% |
Note: Yields are illustrative and based on analogous syntheses .
Structural and Electronic Properties
Conformational Analysis
Density functional theory (DFT) calculations predict that the imidazolidine ring adopts a twisted envelope conformation, minimizing steric clashes between the bulky aryl substituents. The trifluoromethyl group induces electron-withdrawing effects, polarizing adjacent bonds and enhancing reactivity toward nucleophiles .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.65 (s, -OCH₂-), 3.85 (s, -OCH₃), 2.35 (s, -CH₃).
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¹⁹F NMR: δ -62.5 ppm (CF₃).
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